Glycine, N-[(3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl]-
Glycine, N-[(3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl]-
Glycocholic acid, also known as glycocholate or cholylglycine, belongs to the class of organic compounds known as glycinated bile acids and derivatives. Glycinated bile acids and derivatives are compounds with a structure characterized by the presence of a glycine linked to a bile acid skeleton. Glycocholic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Glycocholic acid has been found in human hepatic tissue, prostate and liver tissues, and has also been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, glycocholic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Glycocholic acid participates in a number of enzymatic reactions. In particular, Chenodeoxycholic acid glycine conjugate and glycocholic acid can be biosynthesized from chenodeoxycholoyl-CoA and glycine; which is mediated by the enzyme bile acid-coa:amino acid N-acyltransferase. In addition, Glycocholic acid can be biosynthesized from choloyl-CoA and glycine; which is catalyzed by the enzyme bile acid-coa:amino acid N-acyltransferase. In humans, glycocholic acid is involved in congenital bile acid synthesis defect type II pathway, bile acid biosynthesis pathway, congenital bile acid synthesis defect type III pathway, and the cerebrotendinous xanthomatosis (CTX) pathway. Glycocholic acid is also involved in a few metabolic disorders, which include the familial hypercholanemia (fhca) pathway, 27-hydroxylase deficiency, and the zellweger syndrome pathway.
The glycine conjugate of CHOLIC ACID. It acts as a detergent to solubilize fats for absorption and is itself absorbed.
The glycine conjugate of CHOLIC ACID. It acts as a detergent to solubilize fats for absorption and is itself absorbed.
Brand Name:
Vulcanchem
CAS No.:
475-31-0
VCID:
VC0191346
InChI:
InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15?,16-,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1
SMILES:
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Molecular Formula:
C26H42NO6-
Molecular Weight:
465.6 g/mol
Glycine, N-[(3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl]-
CAS No.: 475-31-0
Natural Products
VCID: VC0191346
Molecular Formula: C26H42NO6-
Molecular Weight: 465.6 g/mol
CAS No. | 475-31-0 |
---|---|
Product Name | Glycine, N-[(3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl]- |
Molecular Formula | C26H42NO6- |
Molecular Weight | 465.6 g/mol |
IUPAC Name | 2-[[(4R)-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
Standard InChI | InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15?,16-,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1 |
Standard InChIKey | RFDAIACWWDREDC-FRVQLJSFSA-N |
Isomeric SMILES | C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES | CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Canonical SMILES | CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Melting Point | 230-240°C |
Physical Description | Solid |
Description | Glycocholic acid, also known as glycocholate or cholylglycine, belongs to the class of organic compounds known as glycinated bile acids and derivatives. Glycinated bile acids and derivatives are compounds with a structure characterized by the presence of a glycine linked to a bile acid skeleton. Glycocholic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Glycocholic acid has been found in human hepatic tissue, prostate and liver tissues, and has also been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, glycocholic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Glycocholic acid participates in a number of enzymatic reactions. In particular, Chenodeoxycholic acid glycine conjugate and glycocholic acid can be biosynthesized from chenodeoxycholoyl-CoA and glycine; which is mediated by the enzyme bile acid-coa:amino acid N-acyltransferase. In addition, Glycocholic acid can be biosynthesized from choloyl-CoA and glycine; which is catalyzed by the enzyme bile acid-coa:amino acid N-acyltransferase. In humans, glycocholic acid is involved in congenital bile acid synthesis defect type II pathway, bile acid biosynthesis pathway, congenital bile acid synthesis defect type III pathway, and the cerebrotendinous xanthomatosis (CTX) pathway. Glycocholic acid is also involved in a few metabolic disorders, which include the familial hypercholanemia (fhca) pathway, 27-hydroxylase deficiency, and the zellweger syndrome pathway. The glycine conjugate of CHOLIC ACID. It acts as a detergent to solubilize fats for absorption and is itself absorbed. |
Solubility | 3.3 mg/L (at 20 °C) |
Synonyms | Cholylglycine Glycine Cholate Glycocholate Glycocholate Sodium Glycocholic Acid Glycocholic Acid, Sodium Salt |
PubChem Compound | 23617285 |
Last Modified | Dec 23 2021 |
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